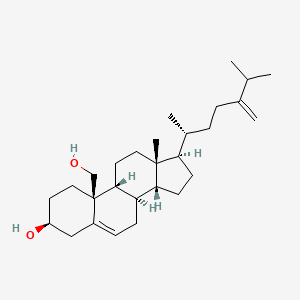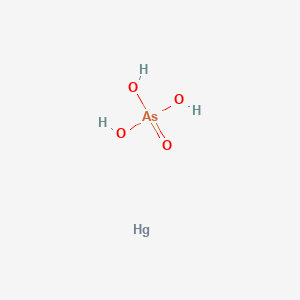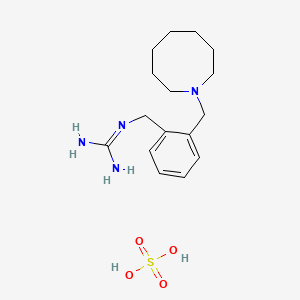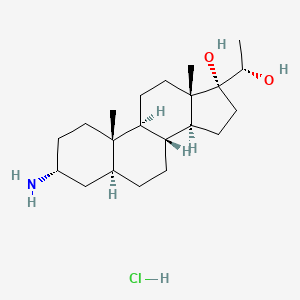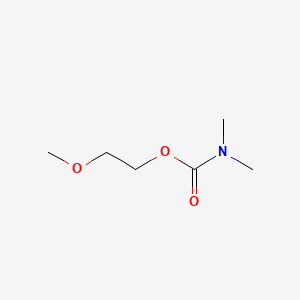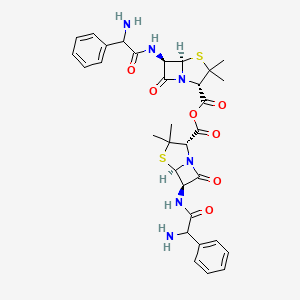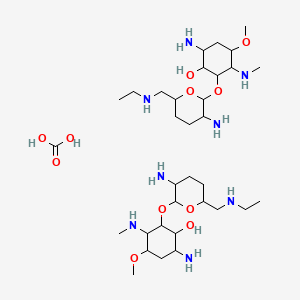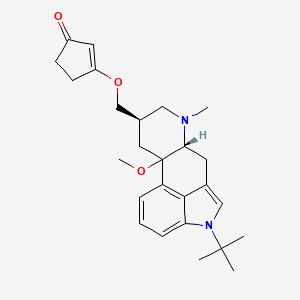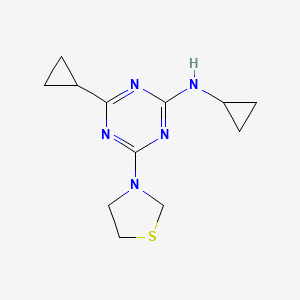
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- is a heterocyclic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- typically involves the reaction of cyanuric chloride with various amines and thiols. One common method includes the nucleophilic substitution of cyanuric chloride with cyclopropylamine and 3-thiazolidine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product yields .
化学反应分析
Types of Reactions
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazines, depending on the specific reagents and conditions used .
科学研究应用
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: The inhibition of DNA gyrase and topoisomerase disrupts the DNA replication process, leading to cell cycle arrest and apoptosis (programmed cell death) in target cells.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used intermediate in the synthesis of various triazine derivatives.
4,6-Dichloro-1,3,5-triazin-2-amine: Another triazine derivative with similar chemical properties and applications.
Uniqueness
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- is unique due to the presence of both cyclopropyl and thiazolidine moieties, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
148312-53-2 |
|---|---|
分子式 |
C12H17N5S |
分子量 |
263.36 g/mol |
IUPAC 名称 |
N,4-dicyclopropyl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H17N5S/c1-2-8(1)10-14-11(13-9-3-4-9)16-12(15-10)17-5-6-18-7-17/h8-9H,1-7H2,(H,13,14,15,16) |
InChI 键 |
QPIFDHOKMJTDQF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC(=NC(=N2)N3CCSC3)NC4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



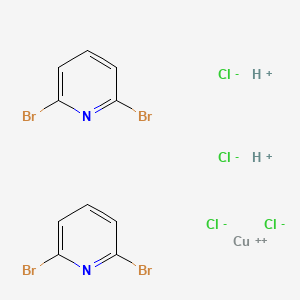

![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
